3-(4-Chlorobutanamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(4-chlorobutanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-7-3-6-10(17)16-11-8-4-1-2-5-9(8)19-12(11)13(15)18/h1-2,4-5H,3,6-7H2,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVVSWGMLWNVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Chlorobutanamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry . The process begins with the directed C–H arylation of a benzofuran precursor using palladium catalysis to install aryl and heteroaryl substituents at the C3 position . This is followed by a one-pot, two-step transamidation procedure to achieve the final product . The high efficiency and modularity of this synthetic strategy make it an attractive method for generating structurally diverse benzofuran derivatives .
Chemical Reactions Analysis
3-(4-Chlorobutanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The benzofuran core is prevalent in many biologically active natural products, making it a popular scaffold in drug design. The compound has been synthesized using a modular approach that leverages C–H arylation and transamidation chemistry, allowing for the rapid assembly of complex molecular structures suitable for drug discovery .
Key Findings:
- Synthesis : The efficient synthetic routes enable access to a wide range of benzofuran derivatives, which can be screened for pharmacological activity .
- Biological Activity : The compound exhibits potential as an antitumor agent by inhibiting specific kinases associated with cancer progression, particularly those involved in tumor growth and metastasis.
Biological Studies
3-(4-Chlorobutanamido)benzofuran-2-carboxamide has been investigated for its role in modulating various biological pathways. It has shown promise in studies related to neuroprotection and immunomodulation.
Neuroprotective Effects:
- Research indicates that related benzofuran compounds can protect against NMDA-induced excitotoxicity, suggesting that this compound may also possess similar protective properties against neurodegenerative conditions .
Immunomodulatory Activity:
- The compound has been explored for its ability to inhibit CCL20-induced chemotaxis, which is significant in the context of inflammatory diseases and colorectal cancer. Certain derivatives have demonstrated potent inhibitory effects on cell migration and growth of colon cancer cell lines .
Chemical Biology
In chemical biology, this compound serves as a valuable tool for probing biological systems. Its unique structure allows researchers to investigate its interactions with specific molecular targets.
Mechanism of Action:
- The compound's mechanism may involve binding to enzymes or receptors, modulating their activity and influencing cellular functions. This interaction could lead to alterations in signaling pathways critical for various biological processes.
Research Findings and Case Studies
Recent studies have documented the effectiveness of this compound in various experimental settings:
- Antitumor Activity : In vitro studies indicate that this compound can significantly inhibit tumor cell proliferation through competitive inhibition of ATP-binding sites on kinases.
- Neuroprotective Studies : Related compounds have shown efficacy in protecting neuronal cells from excitotoxic damage, suggesting potential therapeutic applications in neurodegenerative diseases .
- Immunomodulatory Effects : The ability to inhibit CCL20-dependent cell migration positions this compound as a candidate for developing treatments for autoimmune diseases and certain cancers .
Mechanism of Action
The mechanism of action of 3-(4-Chlorobutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound’s benzofuran core allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer or viral replication in infections . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Benzofuran-2-carboxamide Derivatives
Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity
- Vilazodone : The addition of a piperazinyl-indolyl side chain enables dual serotonin reuptake inhibition (SSRI) and 5-HT₁A receptor partial agonism, making it effective for major depressive disorder . In contrast, 3-(4-chlorobutanamido)benzofuran-2-carboxamide lacks this extended side chain, which may limit its CNS penetration or receptor interactions.
- 7-Methoxy Derivatives : Methoxy groups at C7 enhance antioxidant activity by stabilizing free radicals, as demonstrated in DPPH radical scavenging assays (e.g., compound a in Table 3 of achieved IC₅₀ = 12 μM). The absence of methoxy in this compound suggests divergent applications.
3-[(4-Chlorobenzoyl)amino]-1-benzofuran-2-carboxamide: The rigid chlorobenzoyl group may reduce solubility compared to the flexible chlorobutanamido chain in the target compound, affecting bioavailability .
Synthetic Accessibility
- Vilazodone requires multi-step synthesis involving 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl)benzofuran-2-carboxamide , with purity challenges in amine formation .
- This compound derivatives are synthesized via direct acylation of benzofuran-2-carboxamide intermediates, offering simpler scalability .
Biological Activity
3-(4-Chlorobutanamido)benzofuran-2-carboxamide is a compound belonging to the benzofuran class, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.
- IUPAC Name : 3-(4-chlorobutanoylamino)-1-benzofuran-2-carboxamide
- Molecular Formula : C13H14ClN2O3
- Molecular Weight : 280.70 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate various signaling pathways, potentially affecting enzyme activity and cellular functions. Its mechanism may involve:
- Inhibition of Enzyme Activity : Similar to other benzofuran derivatives, it may inhibit key enzymes involved in metabolic pathways.
- Modulation of Protein-Ligand Interactions : The compound may interact with proteins, influencing their conformation and function.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Neuroprotective Effects : Compounds with similar structures have shown promise in modulating neurodegenerative processes, particularly in Alzheimer's disease models.
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Recent studies have explored the biological implications of benzofuran derivatives, including this compound:
- A study on related benzofuran derivatives demonstrated significant inhibition of amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer’s disease. Compounds structurally similar to this compound showed up to 54% inhibition in Aβ42 aggregation at concentrations around 25 μM .
- Another investigation highlighted the synthesis of various benzofuran derivatives using C–H arylation techniques, emphasizing the efficiency of these methods in generating compounds for biological screening .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other known benzofuran derivatives:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Vilazodone | Antidepressant (5-HT transporter) | DrugBank |
| Amiodarone | Antiarrhythmic | DrugBank |
| Methoxsalen | Antipsoriatic and photochemotherapeutic | BenchChem |
Synthesis Methods
The synthesis of this compound typically involves:
Q & A
Q. What are the optimized synthetic routes for 3-(4-chlorobutanamido)benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling benzofuran-2-carboxamide derivatives with 4-chlorobutanamido intermediates. A common method uses benzofuran-2-carboxylic acid as a starting material, followed by amidation with 4-chlorobutanoyl chloride under coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) . Critical parameters include temperature control (room temperature for coupling steps) and solvent selection (DMF or THF) to minimize side reactions. Purification via column chromatography or recrystallization is essential to achieve >95% purity, as highlighted in industrial-scale protocols .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Characterization relies on a combination of techniques:
- NMR (1H/13C) to confirm the benzofuran core and amide linkages.
- HPLC-MS for purity assessment and molecular weight verification.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly for chiral intermediates . Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate incomplete amidation or residual solvents, necessitating iterative purification .
Q. What are the primary applications of this compound in early-stage drug discovery?
The compound serves as a key intermediate in synthesizing antidepressants like Vilazodone, where it reacts with 3-(4-chlorobutyl)indole-5-carbonitrile via amine coupling . Its benzofuran scaffold is also explored in oncology for protein-protein interaction inhibitors, leveraging its ability to modulate enzyme activity (e.g., DOT1L histone methyltransferase) .
Advanced Research Questions
Q. How do structural modifications of the benzofuran core impact biological activity in SAR studies?
Substituents at the 3-position (e.g., chlorobutanamido vs. hydroxybutyryl groups) influence target binding affinity. For example:
- Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but may reduce solubility.
- Piperazine derivatives (e.g., 5-(piperazin-1-yl)benzofuran-2-carboxamide) improve CNS penetration, critical for neuropsychiatric drug candidates . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to receptors like serotonin transporters, guiding rational design .
Q. What strategies address selectivity challenges when targeting enzymes with homologous binding sites?
- Fragment-based screening identifies critical residues in the target enzyme (e.g., AF9/ENL) to optimize hydrogen bonding or hydrophobic interactions.
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, distinguishing between on-target and off-target interactions . For example, replacing the benzofuran ring with benzothiophene in analogs reduces off-target kinase inhibition while retaining potency against DOT1L .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Discrepancies may arise from variations in:
- Cellular uptake : Lipophilicity (logP) of the compound affects membrane permeability.
- Metabolic activation : Cytochrome P450 isoforms in specific cell lines (e.g., HepG2 vs. HEK293) may differentially metabolize the compound. Standardized assays (e.g., MTT or ATP-based viability tests) under uniform oxygen and nutrient conditions are recommended .
Q. What in vitro/in vivo models are appropriate for pharmacokinetic profiling of this compound?
- In vitro : Microsomal stability assays (human liver microsomes) to predict metabolic clearance.
- In vivo : Rodent models for bioavailability studies, with LC-MS/MS quantification in plasma. The compound’s moderate logP (~2.5) suggests adequate blood-brain barrier penetration, making it suitable for neuropharmacology models .
Methodological Considerations
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Forced degradation (acid/base/oxidative stress) coupled with UPLC-QTOF identifies hydrolyzed amides or oxidized benzofuran rings.
- Mass fragmentation patterns differentiate degradation products from synthetic impurities .
Q. How can researchers optimize reaction scalability without compromising enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
